4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole is a synthetic organic compound that features a thiazole ring substituted with a bromo group and a tert-butyldimethylsilyl-protected hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-aminothiazole derivative.
Protection of the Hydroxyethyl Group: The hydroxyethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the tert-butyldimethylsilyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to reveal the free hydroxyethyl group.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using hydrochloric acid (HCl).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of new thiazole derivatives with different substituents at the 4-position.
Deprotection: Formation of 4-Bromo-2-[2-hydroxyethyl]thiazole.
Oxidation and Reduction: Various oxidized or reduced thiazole derivatives.
Scientific Research Applications
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.
Material Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-[(tert-butyldimethylsilyl)oxy]pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
4-Bromo-2-tert-butylaniline: Contains a bromo group and a tert-butyl group but lacks the thiazole ring and the hydroxyethyl group.
(4-Bromophenoxy)-tert-butyldimethylsilane: Features a bromo-substituted phenoxy group with a tert-butyldimethylsilyl group.
Uniqueness
4-Bromo-2-[2-[(tert-butyldimethylsilyl)oxy]ethyl]thiazole is unique due to the presence of both the thiazole ring and the tert-butyldimethylsilyl-protected hydroxyethyl group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C11H20BrNOSSi |
---|---|
Molecular Weight |
322.34 g/mol |
IUPAC Name |
2-(4-bromo-1,3-thiazol-2-yl)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H20BrNOSSi/c1-11(2,3)16(4,5)14-7-6-10-13-9(12)8-15-10/h8H,6-7H2,1-5H3 |
InChI Key |
DBMVJTDBGHYGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=NC(=CS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.